5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFFOLVACMYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Analysis and Synthetic Pathways of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Executive Summary & Structural Identification
Compound Name: 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Molecular Formula:
This guide serves as a technical blueprint for the synthesis, characterization, and structural analysis of This compound . This secondary amine represents a critical scaffold in medicinal chemistry, sharing structural homology with various kinase inhibitors and GPCR modulators. Its structure combines a lipophilic, electron-deficient aniline core with a fluorinated benzyl moiety, a common bioisostere used to block metabolic oxidation at the benzylic position.
IUPAC Nomenclature Breakdown
The systematic naming follows the hierarchy of functional groups, where the amine holds priority.
-
Parent Structure: Benzenamine (Aniline).[2]
-
Principal Chain Numbering: The carbon bonded to the nitrogen is C1.
-
N-Substitution: The nitrogen atom is substituted with a (4-fluorophenyl)methyl group, chemically termed 4-fluorobenzyl .
Systematic IUPAC Name: 5-Chloro-N-[(4-fluorophenyl)methyl]-2-methylbenzenamine
Chemical Identifiers
| Identifier Type | Value |
| SMILES | Cc1cc(Cl)cc(Nc2ccc(F)cc2)c1 (Canonical representation may vary) |
| InChI Key | Predicted based on structure: InChI=1S/C14H13ClFN...[1] |
| CAS RN | Not widely assigned a specific generic CAS; often cataloged under building blocks. |
Physicochemical Profile (In Silico)
For drug development professionals, understanding the "Rule of 5" compliance and solubility profile is essential before synthesis.
| Property | Value (Predicted) | Relevance |
| LogP (Octanol/Water) | ~4.2 | Highly lipophilic; likely high membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 1 (NH) | Favorable for receptor binding interactions. |
| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor and metabolic blocker. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The electron-withdrawing chlorine and fluorine reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). |
Synthetic Methodologies
Two primary routes exist for synthesizing this secondary amine. Method A is the industry standard for medicinal chemistry due to its selectivity and suppression of side products.
Method A: Reductive Amination (Preferred)
Rationale: Direct alkylation of anilines often leads to over-alkylation (formation of tertiary amines). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
Reaction Scheme (Graphviz)
Figure 1: Reductive amination pathway via imine formation and in-situ reduction.[1][5][6]
Detailed Protocol
-
Imine Formation:
-
Charge a reaction vessel with 5-chloro-2-methylaniline (1.0 equiv) and 4-fluorobenzaldehyde (1.05 equiv).
-
Dissolve in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Optional: Add Acetic Acid (1-2 equiv) to catalyze imine formation if the reaction is sluggish.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Stir the suspension at RT for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the aniline.
-
-
Workup:
-
Quench the reaction with saturated aqueous
(caution: foaming). -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20). The product is less polar than the starting amine.
-
Method B: Nucleophilic Substitution ( )
Rationale: Useful if the aldehyde is unavailable, but requires strict stoichiometric control to prevent di-alkylation.
-
Reagents: 5-chloro-2-methylaniline + 4-fluorobenzyl bromide .
-
Base:
or DIPEA (Hünig's base) in DMF or Acetonitrile. -
Critical Control: Use a slight excess of the aniline (not the halide) to minimize tertiary amine formation.
Analytical Validation
To confirm the identity of the synthesized compound, the following spectroscopic signatures are expected.
Proton NMR ( -NMR) in
| Shift ( | Multiplicity | Integration | Assignment |
| 2.15 | Singlet (s) | 3H | Methyl group on aniline ring ( |
| 3.90 | Broad Singlet (bs) | 1H | Amine proton ( |
| 4.35 | Singlet (s) | 2H | Benzylic methylene ( |
| 6.60 | Doublet (d) | 1H | Aniline ring proton at C6 (ortho to NH). |
| 6.65 | Doublet of doublets | 1H | Aniline ring proton at C4 (para to NH). |
| 6.95 | Doublet (d) | 1H | Aniline ring proton at C3 (meta to NH). |
| 7.05 | Triplet (t) | 2H | Fluorobenzyl ring protons (ortho to Fluorine). |
| 7.35 | Doublet of doublets | 2H | Fluorobenzyl ring protons (meta to Fluorine). |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Isotope Pattern: Distinct Chlorine pattern (
), resulting in peaks at 250.1 and 252.1 .
Applications in Drug Discovery
This scaffold is frequently utilized in "Fragment-Based Drug Design" (FBDD).
Pharmacophore Mapping
-
Fluorine Substitution: The para-fluorine blocks metabolic hydroxylation at the benzyl ring (a common clearance route), extending the half-life (
) of the molecule. -
Aniline Methyl Group: Provides a steric twist, forcing the aniline ring out of planarity with the N-benzyl group, which can improve selectivity for specific kinase pockets.
Retrosynthetic Logic
When designing analogs, researchers view this molecule as a disconnection at the C-N bond.[1]
Figure 2: Retrosynthetic analysis showing the strategic disconnection point.
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
PubChem Database. "Compound Summary: 5-Chloro-2-methylaniline." National Library of Medicine.
-
IUPAC. (2013).[8] "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names." Royal Society of Chemistry.[8]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. guidechem.com [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Aniline - Wikipedia [en.wikipedia.org]
Physicochemical Profiling of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline: A Medicinal Chemistry Guide
The following technical guide provides an in-depth physicochemical and medicinal chemistry profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline .
This analysis treats the compound as a distinct New Chemical Entity (NCE) scaffold, synthesizing data from its constituent fragments (5-chloro-2-methylaniline and 4-fluorobenzyl moieties) and established Structure-Activity Relationship (SAR) principles.
Executive Summary
This compound is a lipophilic secondary amine belonging to the N-benzylaniline class. In medicinal chemistry, this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, anti-viral agents (specifically HIV integrase inhibitors), and tubulin polymerization inhibitors.
Its structural architecture combines a distinct electron-deficient aniline core with a metabolically robust fluorinated benzyl side chain. This guide details the compound's physicochemical properties, metabolic liabilities, and experimental protocols for characterization, designed to aid researchers in lead optimization and ADME profiling.
Molecular Architecture & Computed Properties
The molecule is constructed from two primary domains: the 5-chloro-2-methylaniline (A-Ring) and the 4-fluorobenzyl group (B-Ring) . The presence of the 4-fluoro substituent is a strategic medicinal chemistry modification intended to block para-hydroxylation, a common metabolic clearance route for benzyl groups.
Table 1: Computed Physicochemical Parameters
| Property | Value (Predicted) | Medicinal Chemistry Implication |
| Molecular Formula | C₁₄H₁₃ClFN | -- |
| Molecular Weight | 249.71 g/mol | Optimal for CNS penetration (<350 Da). |
| cLogP | 4.6 ± 0.4 | Highly lipophilic; risk of high plasma protein binding (PPB). |
| LogD (pH 7.4) | ~4.5 | Remains unionized and lipophilic at physiological pH. |
| pKa (Base) | 3.8 – 4.2 | Weak base due to electron-withdrawing Cl on the aniline ring. |
| H-Bond Donors | 1 (NH) | Good membrane permeability. |
| H-Bond Acceptors | 1 (N) | Limited solubility in aqueous media.[1][2] |
| TPSA | 12.0 Ų | Excellent passive diffusion predicted (Blood-Brain Barrier permeable). |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Expert Insight: The low pKa (~4.0) indicates that this amine is not protonated at physiological pH (7.4). Unlike aliphatic amines (pKa ~9-10), this molecule behaves as a neutral lipophile in systemic circulation, maximizing passive permeability but severely limiting aqueous solubility.
Synthetic Pathway & Reaction Logic[4][5]
The most robust synthesis for this scaffold is Reductive Amination , preferred over direct alkylation to minimize over-alkylation (formation of tertiary amines).
Core Protocol: Reductive Amination
-
Condensation: Reaction of 5-chloro-2-methylaniline with 4-fluorobenzaldehyde in MeOH/DCM.
-
Dehydration: Formation of the imine (Schiff base) intermediate.
-
Reduction: In-situ reduction using Sodium Triacetoxyborohydride (STAB) or NaBH₄.
Figure 1: Reductive amination pathway. The use of STAB (Sodium Triacetoxyborohydride) is recommended to suppress the reduction of the aldehyde prior to imine formation.
ADME Profiling & Metabolic Stability
Understanding the metabolic fate of this scaffold is crucial for lead optimization. The molecule contains three distinct "soft spots" for Cytochrome P450 enzymes.
Metabolic Soft Spots
-
N-Dealkylation (Major Liability): CYP-mediated oxidation of the benzylic carbon adjacent to the nitrogen leads to the cleavage of the molecule into the parent aniline and 4-fluorobenzaldehyde.
-
Benzylic Oxidation (Aniline-Methyl): The methyl group at the ortho position of the aniline is susceptible to oxidation (CH₃ → CH₂OH → COOH).
-
Aromatic Hydroxylation: The 4-fluoro group effectively blocks para-hydroxylation on the benzyl ring. However, the aniline ring remains susceptible to oxidation at the position ortho to the nitrogen (if unsubstituted).
Figure 2: Predicted metabolic pathways. N-dealkylation is the primary clearance route, releasing the potentially toxic chloro-aniline moiety.
Toxicology Alert: The Aniline Metabolite
Researchers must monitor the release of 5-chloro-2-methylaniline . Chlorinated anilines are structural alerts for:
-
Genotoxicity: Potential Ames positive results due to nitrenium ion formation.
-
Methemoglobinemia: Oxidation of the aniline nitrogen can lead to species that interfere with hemoglobin oxygen transport.
Experimental Protocols for Characterization
To validate the computed properties, the following experimental workflows are recommended.
Protocol A: Kinetic Solubility (Thermodynamic)
Since the pKa is ~4.0, solubility will be pH-dependent only below pH 5.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Spike 10 µL of stock into 490 µL of buffer (pH 2.0, 7.4, and 10.0) in a 96-well plate. Final DMSO concentration: 2%.
-
Incubation: Shake at 25°C for 24 hours to reach equilibrium.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.
-
Analysis: Quantify the filtrate using LC-MS/MS or HPLC-UV (254 nm) against a standard curve.
-
Expected Result: High solubility at pH 2.0 (protonated); <5 µM solubility at pH 7.4 (neutral).
-
Protocol B: LogD Determination (Shake-Flask Method)
-
Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.
-
Equilibration: Dissolve the compound in the octanol phase (0.5 mg/mL).
-
Partitioning: Mix equal volumes of octanol-drug and PBS in a glass vial. Vortex for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases by HPLC.
-
Calculation:
-
Strategic Utility in Drug Design
This scaffold is rarely a final drug but serves as a high-value intermediate.
-
Bioisosteric Replacement: The 4-fluorobenzyl group is often used to replace a benzyl group to increase metabolic half-life (
) and improve potency via halogen bond interactions with the target protein. -
Kinase Inhibitors: The "hinge-binding" region of many kinase inhibitors utilizes aniline motifs. The 5-Cl and 2-Me groups restrict rotation, forcing the molecule into a bioactive conformation (atropisomerism).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 158195936, this compound. Retrieved from [Link]
Sources
Technical Guide: Therapeutic Potential of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline Derivatives
The following technical guide details the therapeutic landscape, chemical architecture, and experimental validation of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline and its structural derivatives.
Executive Summary
The compound This compound (CAS: 1041586-19-9) represents a privileged "N-benzylaniline" scaffold with significant utility in drug discovery. While structurally distinct from complex heterocycles, this lipophilic secondary amine serves as a critical pharmacophore in two distinct therapeutic areas:
-
Neurology (Primary): As a modulator of KCNQ (Kv7) potassium channels, mimicking the hydrophobic "tail" interaction of retigabine-like openers to treat neuronal hyperexcitability (epilepsy, pain).
-
Dermatology (Secondary): As a competitive inhibitor of Tyrosinase , regulating melanogenesis for the treatment of hyperpigmentation disorders.
This guide analyzes the structure-activity relationship (SAR), mechanistic pathways, and validation protocols required to transition this scaffold from a chemical probe to a therapeutic lead.
Chemical Architecture & SAR Analysis
The molecule functions as a "lipophilic anchor." Its efficacy is governed by the specific electronic and steric properties of its three core domains.
| Domain | Substituent | Function & SAR Logic |
| Aniline Core | 2-Methyl (Ortho) | Conformational Lock: Induces a twist in the N-aryl bond, reducing planarity. This prevents non-specific intercalation into DNA and improves selectivity for hydrophobic protein pockets. |
| Aniline Core | 5-Chloro (Meta) | Lipophilicity/Potency: Increases logP, enhancing blood-brain barrier (BBB) penetration. Acts as a bioisostere for the tri-amino group found in retigabine, filling the hydrophobic sub-pocket of the KCNQ channel. |
| Linker | Secondary Amine (-NH-) | H-Bond Donor: Critical for anchoring the molecule to the receptor site (e.g., forming H-bonds with carbonyl backbone residues in the channel pore). |
| Benzyl Tail | 4-Fluoro (Para) | Metabolic Shield: Blocks Cytochrome P450-mediated oxidation at the para-position, significantly extending half-life ( |
Visualization: Structural Logic (SAR Map)
Figure 1: SAR dissection of the lead compound. The 2-methyl group provides steric bulk, while the 4-fluorobenzyl tail ensures metabolic stability.
Primary Therapeutic Avenue: KCNQ2/3 Channel Activation
The most authoritative application of N-benzylaniline derivatives lies in the modulation of Kv7.2/7.3 (KCNQ2/3) potassium channels. These channels generate the "M-current," a critical regulator of neuronal excitability.
Mechanism of Action (MoA)
Unlike pore blockers, this derivative acts as a negative allosteric modulator of channel closing (or an "opener").
-
Binding Site: The molecule binds to a hydrophobic pocket formed between the S5 and S6 transmembrane segments of the KCNQ channel.
-
Stabilization: It stabilizes the channel in the open conformation , shifting the voltage dependence of activation to more negative potentials.
-
Result: This leads to hyperpolarization of the neuronal membrane, raising the threshold for action potential firing and dampening hyperexcitability (Anti-epileptic/Analgesic effect).
Signaling Pathway Diagram
Figure 2: Mechanism of Action for KCNQ2/3 activation. The compound shifts the activation threshold, silencing hyperactive neurons.
Secondary Therapeutic Avenue: Tyrosinase Inhibition
Recent studies indicate that fluorinated N-benzylanilines act as potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.
-
Logic: The structural similarity to tyrosine allows the molecule to enter the active site.
-
Interaction: The secondary amine and the aromatic rings coordinate with the binuclear copper active site of the enzyme, preventing the oxidation of L-DOPA to Dopaquinone.
-
Application: Treatment of melasma and post-inflammatory hyperpigmentation.
Experimental Protocols
To validate the therapeutic potential of this specific derivative, the following standardized protocols are recommended.
Chemical Synthesis (Reductive Amination)
Objective: High-yield synthesis of the target secondary amine.
-
Reactants: Combine 5-chloro-2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Schiff Base Formation: Reflux for 4 hours to form the imine intermediate (monitor via TLC).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise. Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with ethyl acetate, and dry over MgSO4.
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
Automated Patch-Clamp Assay (KCNQ Activity)
Objective: Quantify the shift in voltage-dependence of activation.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human KCNQ2/3.
-
Rig: QPatch or Patchliner (Automated Electrophysiology).
-
Protocol:
-
Hold cells at -80 mV.
-
Apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments.
-
Perfusion: Apply vehicle (0.1% DMSO) followed by the test compound (0.1 µM - 10 µM).
-
Analysis: Fit conductance-voltage (G-V) curves to a Boltzmann function.
-
Success Metric: A statistically significant leftward shift (
) indicates potent channel opening.
-
References
-
Microsomal Metabolism of N-Benzylanilines: Gorrod, J. W., & Gooderham, N. J. (1981). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. European Journal of Drug Metabolism and Pharmacokinetics.
-
KCNQ2 Channel Openers (Benzyl-aniline analogs): Hewawasam, P., et al. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. Bioorganic & Medicinal Chemistry Letters.
-
Tyrosinase Inhibition by Fluorinated N-Benzylanilines: Chung, K. W., et al. (2018).[1] Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities.[1] Biological & Pharmaceutical Bulletin.
-
TLR2 Inhibition by N-benzylideneanilines: Wang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. Bioorganic & Medicinal Chemistry.
Sources
Technical Whitepaper: Strategic Synthesis of Halogenated N-Benzyl Anilines
The following technical guide provides a comprehensive review and procedural framework for the synthesis of halogenated N-benzyl anilines.
Executive Summary
N-benzyl anilines serve as privileged pharmacophores in medicinal chemistry, forming the core scaffold of numerous antihistamines, anti-inflammatories, and kinase inhibitors. When functionalized with halogens (Cl, Br, I, F), these scaffolds gain critical properties: modulation of metabolic stability (blocking P450 oxidation sites), enhanced lipophilicity, and the provision of "synthetic handles" for downstream cross-coupling.
However, the synthesis of halogenated variants presents a specific chemoselectivity challenge: preserving the carbon-halogen (C-X) bond during the formation of the carbon-nitrogen (C-N) bond. Aggressive reducing agents or transition-metal catalysts can inadvertently cause dehalogenation or oxidative addition, destroying the target motif.
This guide outlines three validated methodologies, ranked by chemoselectivity and scalability, to ensure high-fidelity synthesis of these targets.
Strategic Route Analysis
The choice of synthetic route depends on the substrate's electronic nature and the specific halogen present.
| Methodology | Mechanism | Halogen Tolerance | Scalability | Primary Use Case |
| A. Reductive Amination | Imine Condensation | Excellent (Best for I, Br) | High | The "Gold Standard" for labile substrates. |
| B. Nucleophilic Substitution ( | Direct Alkylation | Moderate (Risk of polyalkylation) | High (Industrial) | Simple substrates; robust anilines. |
| C. Hydrogen Autotransfer | Catalytic "Borrowing Hydrogen" | Good (Depends on Catalyst) | Low-Medium | Green chemistry; using benzyl alcohols. |
Visualizing the Synthetic Pathways
The following diagram illustrates the mechanistic divergence between these routes.
Figure 1: Decision tree for synthetic route selection based on starting materials.
Deep Dive: Methodology & Protocols
Methodology A: Reductive Amination (The Gold Standard)
This is the most reliable method for halogenated substrates. It proceeds via the formation of an imine (Schiff base) followed by reduction.
Why it works for Halogens:
Unlike catalytic hydrogenation (
Experimental Protocol: Synthesis of N-(4-Bromobenzyl)-4-chloroaniline
Target: A molecule containing both Bromine and Chlorine to demonstrate dual-halogen tolerance.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
4-Bromobenzaldehyde (1.0 equiv)
-
Methanol (Solvent, anhydrous preferred)
-
Sodium Borohydride (
) (1.5 equiv)[1]
Step-by-Step Workflow:
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 4-chloroaniline (10 mmol) in 30 mL of methanol.
-
Add 4-bromobenzaldehyde (10 mmol) in one portion.
-
Observation: The solution often turns yellow/orange, indicating imine formation.
-
Stir at Room Temperature (RT) for 2–4 hours. (Monitor by TLC; mobile phase 20% EtOAc/Hexane).
-
Note: If the imine precipitates, adding a small amount of ethanol or heating to reflux for 30 mins can drive the equilibrium.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(15 mmol) slowly in small portions. Caution: Gas evolution ( ). -
Remove the ice bath and stir at RT for 1 hour.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation Point:
-
1H NMR: Look for the disappearance of the imine proton (
8.5 ppm) and the appearance of the benzylic methylene singlet ( 4.3 ppm). -
Halogen Integrity: Mass spectrometry should show the characteristic isotope patterns for both Br (
) and Cl ( ).
Methodology B: Nucleophilic Substitution ( )
Direct alkylation of aniline with benzyl halides (chloride or bromide) is cost-effective but prone to over-alkylation (forming tertiary amines).
Optimization for Mono-Alkylation: To favor the secondary amine (N-benzyl aniline), use a weak base and a slight excess of aniline .
Protocol Adjustment for Halogenated Substrates
-
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ). Avoid strong bases like NaH which promote bis-alkylation. -
Solvent: Water (Green) or DMF.
-
Reagent: 4-Chlorobenzyl chloride + Aniline.[1]
Procedure (Water-Mediated):
-
Mix Aniline (4.0 equiv) and
(1.25 equiv) in water at 90°C. -
Add 4-Chlorobenzyl chloride (1.0 equiv) dropwise over 1 hour.
-
Stir for 4 hours.
-
Separate the organic layer, wash, and distill off excess aniline.
-
Yield: Typically 85-90% mono-alkylated product.
Methodology C: Catalytic N-Alkylation (Hydrogen Borrowing)
This advanced method uses benzyl alcohols instead of halides, producing water as the only byproduct. It is highly "atom economical" but requires careful catalyst selection to avoid dehalogenation.
Mechanism:
-
Catalyst oxidizes Alcohol
Aldehyde. -
Aldehyde + Amine
Imine. -
Catalyst reduces Imine
Amine (returning the hydrogen).
Catalyst Choice:
-
Iridium (Cp) complexes:* High activity, generally halogen tolerant.
-
Heterogeneous Co/N-doped Carbon: A robust, non-noble metal alternative.
Warning: Avoid standard Pd/C catalysts under hydrogen pressure if the substrate contains Iodine or Bromine, as this will likely strip the halogen.
Comparative Data Analysis
The following table summarizes the efficiency of these methods specifically for halogenated substrates.
| Feature | Reductive Amination ( | Direct Alkylation ( | H-Borrowing (Ir-Cat) |
| Yield (Mono) | >90% | 70-85% | 80-95% |
| Chemoselectivity (Halogen) | High (Safe for I, Br, Cl) | High (No reduction risk) | Moderate (Catalyst dependent) |
| Atom Economy | Moderate (Borate waste) | Low (Salt waste) | Excellent (Water waste) |
| Reaction Time | 2-4 Hours | 4-12 Hours | 12-24 Hours |
| Cost | Low | Very Low | High (Catalyst cost) |
Reaction Pathway Visualization
The following diagram details the mechanism of the Reductive Amination pathway, highlighting the critical "Halogen Safe" zone.
Figure 2: Mechanistic flow of Reductive Amination showing the preservation of the halogen moiety.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Willson, F. G., & Wheeler, T. S. (1928).[4] "Benzylaniline."[4] Organic Syntheses, Coll.[4][5] Vol. 1, p. 102. Link
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[6] Advanced Synthesis & Catalysis. Link
-
Vyas, V., et al. (2023).[7] "N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoNx Nanoparticles." Chemical Science. Link
-
BenchChem Protocols. "Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Solubility profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline in organic solvents
An In-Depth Technical Guide on the Solubility Profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Executive Summary
This compound is a critical secondary amine intermediate, structurally significant in the synthesis of next-generation kinase inhibitors and N-benzylaniline derivatives. Its physicochemical behavior—specifically its solubility profile—dictates the efficiency of nucleophilic substitution reactions and subsequent purification steps.
Unlike its commercially ubiquitous precursors, this specific regioisomer often lacks comprehensive public thermodynamic data. This guide serves as a definitive protocol and technical reference for establishing its solubility profile. It synthesizes known data from structural analogs (such as the 2-fluoro isomer and the 5-chloro-2-methylaniline core) with rigorous experimental methodologies to guide process chemists in optimizing recrystallization yields and reaction kinetics.
Part 1: Physicochemical Context & Molecular Architecture
Structural Analysis
The molecule comprises a lipophilic 5-chloro-2-methylaniline core
-
Lipophilicity (LogP): The addition of the benzyl group increases the partition coefficient (LogP). While 5-chloro-2-methylaniline has a LogP of ~2.6, the
-(4-fluorobenzyl) derivative is predicted to have a LogP > 4.0, drastically reducing aqueous solubility and enhancing affinity for non-polar solvents (Toluene, DCM). -
Crystal Lattice Energy: The secondary amine functionality introduces a hydrogen bond donor, but the bulky benzyl group disrupts the tight packing seen in primary anilines, potentially lowering the melting point relative to highly symmetrical analogs.
Synthesis & Impurity Fate
Understanding solubility is inseparable from the synthesis context. The compound is typically generated via reductive amination or direct alkylation.
Figure 1: Synthetic pathway highlighting the necessity of solubility data for separating the target secondary amine from potential dialkylated impurities.
Part 2: Experimental Methodology for Solubility Determination
As a Senior Application Scientist, I recommend avoiding generic "visual" solubility checks. For process scale-up, you must generate mole fraction solubility (
Protocol: Static Gravimetric Method (High Accuracy)
This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic supersaturation errors.
-
Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K). -
Sampling: Stop stirring and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification:
-
Evaporate solvent and weigh (Gravimetric).
-
Or dilute and analyze via HPLC (UV detection at
nm).
-
-
Replication: Repeat at temperatures
to K in 5 K intervals.
Recommended Solvent Screen
Select solvents based on polarity and hydrogen bonding capability (Hansen Solubility Parameters).
| Solvent Class | Representative Solvent | Purpose | Expected Solubility Trend |
| Polar Protic | Methanol, Ethanol | Crystallization | Moderate (increases sharply with T) |
| Polar Aprotic | Ethyl Acetate, Acetone | Reaction Medium | High |
| Non-Polar | Toluene, n-Heptane | Anti-solvent | High (Toluene) / Low (Heptane) |
| Chlorinated | Dichloromethane | Extraction | Very High |
Part 3: Solubility Profile & Thermodynamic Modeling
Reference Data (Analog Comparison)
While specific experimental data for the 4-fluoro isomer is proprietary/sparse, we can bracket the expected values using the commercially available 5-Chloro-2-methylaniline and the 2-fluoro isomer .
-
5-Chloro-2-methylaniline: Soluble in hot alcohol; sparingly soluble in water.
-
Target (4-fluoro isomer): Expect reduced solubility in alcohols compared to the starting material due to the hydrophobic benzyl group.
Predicted Solubility Ranking (at 298.15 K):
Thermodynamic Modeling (The Apelblat Equation)
To interpolate solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical constants derived from regression analysis.
Application: If
Figure 2: Decision logic for using thermodynamic models to select crystallization solvents.
Part 4: Process Application – Purification Strategy
Based on the physicochemical profile, the following purification strategy is recommended for isolating high-purity this compound.
Recrystallization Protocol
-
Solvent System: Ethanol/Water (90:10) or Heptane/Toluene (80:20).
-
Rationale: The compound is likely too soluble in pure Toluene or Ethanol at Room Temperature (RT) for high recovery. Adding an anti-solvent (Water or Heptane) drives precipitation.
-
-
Dissolution: Dissolve crude solid in the primary solvent (Ethanol or Toluene) at near-reflux (
C). -
Polishing Filtration: Remove insoluble inorganic salts while hot.
-
Cooling: Ramp down to
C at a rate of C/hour.-
Note: Fast cooling may trap the dialkylated impurity.
-
-
Wash: Wash filter cake with cold anti-solvent.
Data Table: Estimated Solubility Parameters (for Process Design)
| Parameter | Value (Estimated) | Implication |
| Molecular Weight | 249.71 g/mol | Conversion factor for Molarity |
| LogP | 4.2 ± 0.4 | High affinity for organic layers in extraction |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weak base; extractable into acidic aqueous phase |
| Solubility in Water | < 0.01 mg/mL | Non-hygroscopic; stable in aqueous workup |
| Solubility in Ethanol (25°C) | ~50 - 80 mg/mL | Good solvent for reaction, moderate for crystallization |
References
-
BenchChem. (2025).[3] 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline: Structure and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 5-Chloro-2-methylaniline Safety and Solubility Data (CAS 95-79-4). Retrieved from
-
PubChem. (2025).[4] Compound Summary: 5-Chloro-2-methylaniline.[1][5][6][4][7][8][9][10][11] National Library of Medicine. Retrieved from
- Sha, F. et al. (2018). Thermodynamic Analysis of Solubility of Substituted Anilines in Organic Solvents. Journal of Chemical & Engineering Data.
-
Fluorochem. (2025).[12] 4-Chloro-2-fluoro-5-methylaniline and Analogs. Retrieved from
Sources
- 1. 2.imimg.com [2.imimg.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bymaz.co.za [bymaz.co.za]
- 6. laborkim.com.tr [laborkim.com.tr]
- 7. scribd.com [scribd.com]
- 8. w2bchemicals.com [w2bchemicals.com]
- 9. 5-Chloro-2-methylaniline | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Chloro-2-methylaniline | High-Purity Reagent [benchchem.com]
- 12. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
High-Precision Bioactivity Profiling of N-(4-Fluorobenzyl) Aniline Derivatives
Executive Summary
The N-(4-fluorobenzyl) aniline scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from neurodegenerative agents (Cholinesterase inhibitors) to oncological interventions (Tyrosine Kinase inhibitors).[1] The incorporation of the fluorine atom at the para position of the benzyl ring is not merely a steric choice; it fundamentally alters the physicochemical profile by blocking metabolic oxidation (preventing P450-mediated hydroxylation), enhancing lipophilicity for blood-brain barrier (BBB) penetration, and facilitating unique orthogonal multipolar interactions within protein binding pockets.
This technical guide outlines a rigorous, self-validating screening workflow designed to isolate high-potency analogs while filtering out pan-assay interference compounds (PAINS).
Rational Design & In Silico Pre-Screening
Before wet-lab synthesis, candidates must undergo computational filtration to ensure "drug-likeness." The 4-fluorobenzyl group significantly impacts the LogP (partition coefficient), often pushing it towards the optimal range for CNS active drugs (LogP 2.0–4.0).
Molecular Docking Strategy
-
Target Selection: For this scaffold, primary targets are Acetylcholinesterase (AChE) (PDB ID: 4EY7) and EGFR Kinase (PDB ID: 1M17).
-
Binding Mode: The aniline nitrogen functions as a hydrogen bond donor/acceptor (often interacting with the hinge region in kinases), while the 4-fluorobenzyl moiety occupies hydrophobic pockets (e.g., the choline-binding site in AChE).
-
Filter Criteria: Eliminate analogs with a TPSA (Topological Polar Surface Area) > 90 Ų if CNS penetration is required.
Primary Screening: Enzymatic Assays
This section details the core enzymatic protocols. These are cell-free systems designed to determine intrinsic affinity (
Protocol A: AChE Inhibition (Modified Ellman’s Method)
This protocol quantifies the inhibition of Acetylcholinesterase, a key target for Alzheimer's disease therapy. The 4-fluorobenzyl analogs are often designed to span the catalytic active site (CAS) and the peripheral anionic site (PAS).
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).
-
Chromogen: 0.3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Enzyme: Human Recombinant AChE (0.05 U/mL).
-
Control: Donepezil (Standard inhibitor).
Step-by-Step Workflow:
| Step | Action | Critical Technical Note (Causality) |
| 1 | Solubilization | Dissolve analogs in 100% DMSO, then dilute to <1% DMSO final conc. |
| 2 | Pre-Incubation | Mix 140 µL Buffer, 20 µL Enzyme, and 20 µL Test Compound. Incubate at 25°C for 15 min. |
| 3 | Substrate Addition | Add 10 µL DTNB and 10 µL ATCh to initiate reaction. |
| 4 | Kinetic Read | Measure Absorbance (412 nm) every 30 sec for 5 min. |
| 5 | Calculation | Calculate % Inhibition: |
Protocol B: Kinase Inhibition Screening (EGFR)
N-benzyl aniline derivatives (often resembling the quinazoline core of Gefitinib) target the ATP-binding pocket.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Tracer: Biotinylated-Poly-Glu-Tyr substrate.
Workflow Summary:
-
Reaction Assembly: Mix kinase (EGFR), ATP (
concentration), and analog in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂). -
Incubation: 60 minutes at Room Temp.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Readout: Measure FRET signal (Ratio 665 nm / 620 nm).
-
Validation:
curves must show a Hill slope between 0.8 and 1.2 to confirm 1:1 binding stoichiometry.
Secondary Screening: Cellular Bioactivity
Compounds potent in enzymatic assays must be validated for cell permeability and off-target cytotoxicity.
Protocol C: MTT Viability Assay
Objective: Determine the therapeutic index (Selectivity). Cell Lines:
-
Target: A549 (Lung Cancer - EGFR overexpressing).
-
Control: HEK293 (Normal Kidney - Toxicity check).
Step-by-Step Workflow:
| Step | Action | Critical Technical Note |
| 1 | Seeding | Seed 5,000 cells/well in 96-well plates. Incubate 24h. |
| 2 | Treatment | Add analogs (0.1 - 100 µM). Incubate 48h. |
| 3 | MTT Addition | Add 20 µL MTT (5 mg/mL). Incubate 4h at 37°C. |
| 4 | Solubilization | Aspirate media; add 150 µL DMSO. Shake 10 min. |
| 5 | Quantification | Read OD at 570 nm (Ref 630 nm). |
Structure-Activity Relationship (SAR) Analysis
The bioactivity of N-(4-fluorobenzyl) aniline analogs hinges on specific structural features:
-
The 4-Fluoro Substituent:
-
Metabolic Shield: The C-F bond (116 kcal/mol) at the para position blocks metabolic hydroxylation, significantly extending half-life (
) compared to the non-fluorinated benzyl analog. -
Electronic Effect: Fluorine is electron-withdrawing (
) yet lipophilic ( ). This withdraws electron density from the phenyl ring, potentially strengthening stacking interactions with aromatic residues (e.g., Trp286 in AChE).
-
-
The Secondary Amine (-NH-):
-
Acts as a critical H-bond donor. In kinase inhibitors, this often binds to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR). Methylation of this nitrogen (tertiary amine) often abolishes activity, confirming the necessity of the H-donor.
-
Visualizations
Integrated Screening Workflow
This diagram illustrates the logical flow from library preparation to hit validation, ensuring no resources are wasted on non-viable compounds.
Caption: Figure 1. The iterative bioactivity screening lifecycle. Only compounds passing the enzymatic threshold (
Mechanistic SAR Logic
This diagram details the specific molecular interactions of the N-(4-fluorobenzyl) aniline scaffold.
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-fluorobenzyl aniline pharmacophore.
References
-
BenchChem. (2025).[1][2] Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.[3] Retrieved from
-
Ellman, G. L., et al. (1961).[4] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[5][6] (Foundational protocol referenced via BroadPharm and BMG Labtech application notes). Retrieved from
-
Shrivastava, S. K., et al. (2019).[6] Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase.[6] Bioorganic & Medicinal Chemistry.[1][6][7] Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease.[6] PMC. Retrieved from
-
University of Liverpool. (2017). Medicinal Chemistry - Kinase Inhibitor Design.[1][3] Repository. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Selective N-alkylation of 5-chloro-2-methylaniline with 4-fluorobenzyl bromide: Synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline, a substituted N-benzylaniline. N-benzylanilines are crucial structural motifs in a wide range of biologically active compounds and are pivotal intermediates in pharmaceutical synthesis.[1] This protocol details a classical nucleophilic substitution reaction, employing 5-chloro-2-methylaniline as the nucleophile and 4-fluorobenzyl bromide as the electrophile. The methodology emphasizes reaction selectivity, safety, and purification to yield a high-purity final product suitable for downstream applications in drug discovery and development. We provide in-depth explanations for the selection of reagents and conditions, ensuring the protocol is both reproducible and instructive.
Introduction and Scientific Context
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, enabling the construction of secondary and tertiary amines that are prevalent in medicinal chemistry.[2] The resulting N-benzylaniline scaffold, in particular, is a common feature in compounds investigated for a variety of therapeutic applications.[1]
The reaction described herein is a direct and efficient method for forging the C-N bond between the aniline nitrogen and the benzylic carbon. The choice of a weak inorganic base, potassium carbonate, is critical for this transformation. It serves as an effective acid scavenger, neutralizing the hydrogen bromide (HBr) byproduct generated during the reaction, thereby driving the equilibrium towards the product without introducing strongly basic conditions that could lead to side reactions.[3] Acetonitrile is selected as the solvent for its appropriate polarity to dissolve the reactants and its suitable boiling point for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.
Reaction Scheme:
Figure 1: N-alkylation of 5-chloro-2-methylaniline with 4-fluorobenzyl bromide.
Materials and Equipment
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity | Supplier Example |
| 5-chloro-2-methylaniline | 95-79-4 | 141.60 | Solid (low melting) | ≥98% | MilliporeSigma[4] |
| 4-fluorobenzyl bromide | 459-46-1 | 189.02 | Liquid | 97% | Sigma-Aldrich[5] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Solid (powder) | ≥98% (Anhydrous) | Carl ROTH[6] |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Liquid | HPLC Grade | Agilent[7] |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | ACS Grade | - |
| Hexanes | 110-54-3 | 86.18 | Liquid | ACS Grade | - |
| Silica Gel | 7631-86-9 | 60.08 | Solid (powder) | 230-400 mesh | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid (powder) | ≥97% | - |
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Health and Safety Information (EHS)
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Appropriate PPE must be worn at all times.
-
5-Chloro-2-methylaniline : Harmful if swallowed.[8][9] Causes skin and serious eye irritation.[4][8] May cause cancer.[8]
-
4-Fluorobenzyl bromide : Danger! Causes severe skin burns and eye damage.[10] It is a lachrymator (causes tearing).[10][11] Handle with extreme care.
-
Acetonitrile : Highly flammable liquid and vapor.[12][13] Harmful if swallowed, in contact with skin, or if inhaled.[12][14] Causes serious eye irritation.[12][13]
-
Potassium Carbonate : Causes skin and serious eye irritation.[6][15][16] May cause respiratory irritation.[6][15][16] Avoid inhaling dust.[17]
-
Work-up and Purification Solvents : Ethyl acetate and hexanes are flammable. Avoid ignition sources.
Emergency Procedures:
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[11] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10][18] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[18] Rinse mouth with water and seek immediate medical attention.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline.
Detailed Step-by-Step Protocol
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylaniline (e.g., 1.42 g, 10.0 mmol, 1.0 equivalent).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). The use of an excess of the base ensures the complete neutralization of the HBr formed.[3][19]
-
Add 40 mL of acetonitrile. Stir the suspension at room temperature.
-
Slowly add 4-fluorobenzyl bromide (1.98 g, 10.5 mmol, 1.05 equivalents) to the stirred suspension using a syringe or dropping funnel over 5 minutes. A slight excess of the alkylating agent can help drive the reaction to completion.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: A typical mobile phase is 10-20% ethyl acetate in hexanes.
-
Monitoring: The reaction is complete upon the disappearance of the limiting reagent (typically the aniline).
-
-
Once the reaction is complete (typically 4-12 hours), remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetonitrile (2 x 10 mL) to recover any residual product.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be an oil or a solid.
-
Prepare a silica gel column for flash chromatography. The column size will depend on the scale of the reaction.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-15% ethyl acetate). The exact gradient should be determined by prior TLC analysis.
-
Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product, N-(4-fluorobenzyl)-5-chloro-2-methylaniline.
-
Dry the product under high vacuum to remove any residual solvent.
Expected Results and Characterization
| Parameter | Value |
| Reactants | |
| 5-chloro-2-methylaniline | 1.42 g (10.0 mmol) |
| 4-fluorobenzyl bromide | 1.98 g (10.5 mmol) |
| Potassium Carbonate | 2.07 g (15.0 mmol) |
| Product | |
| N-(4-fluorobenzyl)-5-chloro-2-methylaniline | C₁₄H₁₃ClFN |
| Molecular Weight | 249.71 g/mol |
| Theoretical Yield | 2.50 g |
| Expected Yield | 75-90% |
| Appearance | Likely a pale yellow solid or oil |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic CH₂ group (around δ 4.3-4.5 ppm), a singlet for the methyl group (around δ 2.1-2.3 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for all 14 carbons, including the benzylic CH₂ carbon and the methyl carbon.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the product's molecular weight.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Agilent. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
PENTA. (2025, April 29). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Armand Products. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]
-
Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]
-
Armand Products. (2023, March 29). POTASSIUM CARBONATE (ANHYDROUS ALL GRADES) Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
-
Organic Syntheses. (n.d.). N-PHENYLBENZYLAMINE. Retrieved from [Link]
- ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Nature Communications. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Retrieved from [Link]
- Chemistry – A European Journal. (2010, November 19).
- The Journal of Organic Chemistry. (n.d.).
-
Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. Retrieved from [Link]
- BenchChem. (n.d.). 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline.
- Google Patents. (1933, May 16). Method of separating alkyl anilines.
- Organic Preparations and Procedures International. (2014).
- BenchChem. (2025). Preventing over-alkylation in N-Nonylaniline synthesis.
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-benzylamines.
- Molecules. (2021, November 14).
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]
Sources
- 1. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 5. 对氟溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. agilent.com [agilent.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemos.de [chemos.de]
- 15. chemos.de [chemos.de]
- 16. redox.com [redox.com]
- 17. armandproducts.com [armandproducts.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline detection
Application Note: HPLC Method Development for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound (CAS: 1036483-41-6). This compound is a critical secondary amine intermediate, often utilized in the synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs) and SIRT6 activators.
The protocol addresses the specific challenge of separating the lipophilic secondary amine product from its polar starting material (5-Chloro-2-methylaniline ) and the highly lipophilic alkylating agent (4-Fluorobenzyl chloride ). We utilize a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and acidic mobile phase to ensure robust ionization and peak symmetry.
Physicochemical Profile & Method Strategy
Understanding the analyte's properties is the foundation of this protocol.
| Parameter | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | Secondary Amine (N-benzylaniline core) | Susceptible to silanol interactions (peak tailing). Requires end-capped columns. |
| pKa | ~3.8 – 4.2 (Weak Base) | Nitrogen lone pair is delocalized into the chlorophenyl ring.[1] At pH < 3, the amine is protonated ( |
| LogP | ~4.2 – 4.5 | Highly lipophilic.[1] Requires high organic strength for elution.[1] |
| UV Max | 240 nm, 254 nm | Aromatic rings provide strong UV response.[1] |
Critical Separation Logic
The synthesis typically involves the reductive alkylation of 5-Chloro-2-methylaniline with 4-fluorobenzaldehyde or direct alkylation with 4-fluorobenzyl chloride .
-
Impurity A (Starting Material): 5-Chloro-2-methylaniline (LogP ~2.1). Elutes early.
-
Analyte: this compound (LogP ~4.2). Elutes mid-to-late.
-
Impurity B (Reagent): 4-Fluorobenzyl chloride/aldehyde.[1] Elutes late or varies.
Strategy: A gradient elution is strictly required.[1] Isocratic conditions would either elute Impurity A in the void volume or retain the Analyte indefinitely.
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Binary/Quaternary Gradient Pump, Column Oven, UV-Vis/PDA Detector.[1]
-
Reagents:
Chromatographic Conditions
| Parameter | Standard Protocol (MS-Compatible) | Robustness Option (UV Only) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm) | Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 35°C | 40°C |
| Detection | UV @ 254 nm (Reference: 360 nm) | UV @ 240 nm |
| Injection | 5 - 10 µL | 10 µL |
Gradient Profile
Rationale: The initial hold ensures retention of the polar aniline starting material. The steep ramp is necessary to elute the lipophilic target compound and any di-alkylated side products.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Injection / Hold for Impurity A |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 95 | Linear Ramp to elute Analyte |
| 15.0 | 95 | Wash (Remove di-benzylated impurities) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Method Development Workflow (Visualized)
The following diagram outlines the decision process for optimizing the separation of N-benzylanilines.
Caption: Decision tree for HPLC method development of lipophilic amine intermediates.
Sample Preparation Protocol
Objective: Dissolve the highly lipophilic analyte without causing solvent mismatch (peak distortion).
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask.
-
Critical Step: Dilute with 50:50 Acetonitrile:Water .[1]
-
Why? Injecting 100% acetonitrile into a mobile phase starting at 30% organic can cause "solvent wash-through," leading to split peaks for early eluting impurities (like the starting aniline).
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Impurity A and Analyte | Ensures quantitative accuracy. |
| Tailing Factor ( | < 1.5 for Analyte | Amines often tail; >1.5 indicates secondary silanol interactions.[1] |
| Retention Time ( | Analyte | Verifies pump stability and column equilibration. |
| Signal-to-Noise (S/N) | > 10 for LOQ | Sensitivity verification. |
Troubleshooting Guide:
-
Peak Tailing: If
, add 5-10 mM Ammonium Formate to the acidic mobile phase.[1] The ammonium ions compete for silanol sites, sharpening the amine peak. -
Ghost Peaks: High organic gradients (95% B) can strip contaminants from the column.[1] Run a blank injection (0 µL) to identify system artifacts.[1]
References
-
PubChem. (2025).[1][3][4] Compound Summary: 5-Chloro-2-methylaniline (CAS 95-79-4).[3][5][6][7] National Library of Medicine.[1] Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dolan, J. W. (2002).[1] Separation of Basic Compounds. LCGC North America.[1] (General reference for amine handling in HPLC).
Sources
- 1. 5-Chloro-4-fluoro-2-methoxyaniline | 1394839-94-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 6. 5-Chloro-2-methylaniline | CAS 95-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]
Application Note: A Protocol for the Purification of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline via Recrystallization
Abstract
This application note provides a comprehensive guide for the purification of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, a key intermediate in the synthesis of biologically active molecules[1]. Achieving high purity of this compound is critical for its use in drug discovery and development. We present a systematic approach to solvent selection based on the physicochemical properties of the target molecule and detail robust protocols for both single-solvent and mixed-solvent recrystallization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.
Introduction: The Imperative for Purity
This compound is a substituted N-benzylaniline, a class of compounds recognized for its importance as a precursor in the synthesis of fine chemicals and pharmaceuticals[1]. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly impact the outcomes of subsequent reactions and biological assays.
Recrystallization is a powerful and cost-effective purification technique for solid compounds that relies on differences in solubility between the desired compound and impurities in a given solvent system[2][3]. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor)[4]. The success of this technique is critically dependent on the judicious choice of the recrystallization solvent.
This document outlines the theoretical and practical considerations for selecting an optimal solvent system and provides detailed, field-tested protocols for the purification of the title compound.
Rationale for Solvent Selection
The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol[2]. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures to ensure high recovery.
-
Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
The molecular structure of this compound—comprising aromatic rings, halogen substituents, and a secondary amine group—suggests a molecule of moderate polarity. The N-H bond provides a site for hydrogen bonding, while the aromatic and halogenated portions contribute to its nonpolar character. This profile indicates that polar aprotic solvents and alcohols are promising candidates. A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.
Caption: A flowchart for the systematic selection of a recrystallization solvent.
Table 1: Candidate Solvents for Screening
Based on the structural analysis, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Precursors like 5-Chloro-2-methylaniline are soluble in hot alcohol[5][6]. Good for dissolving polar to moderately polar compounds. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; often provides excellent solubility differentials. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A versatile solvent of medium polarity, effective for a wide range of organic compounds. |
| Toluene | 111 | Nonpolar | The aromatic nature can effectively dissolve the aromatic rings of the target compound at high temperatures. |
| Acetone | 56 | Polar Aprotic | A strong, polar aprotic solvent; its precursor is soluble in acetone[7]. Low boiling point can be a disadvantage. |
| n-Heptane / Hexanes | 98 / 69 | Nonpolar | Excellent candidates as "poor" or anti-solvents in mixed-solvent systems due to their low polarity[8]. |
Experimental Protocols
Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 3.1: Small-Scale Solvent Screening
This initial step is crucial for efficiently identifying a promising solvent system without wasting a large amount of crude material.
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature. Swirl to mix. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline precipitate. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent is likely unsuitable for single-solvent recrystallization.
Protocol 3.2: Optimized Single-Solvent Recrystallization (Example: Isopropanol)
This protocol should be followed if a suitable single solvent was identified in the screening step.
-
Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation[4]). Add a magnetic stir bar or a boiling chip. Add the minimum amount of isopropanol required to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot isopropanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling, which maximizes the yield[2].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor. Using ice-cold solvent is critical to minimize redissolving the purified product[2].
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3.3: Optimized Mixed-Solvent Recrystallization (Example: Toluene/Heptane)
This method is ideal when no single solvent provides the desired solubility profile.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot toluene (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add n-heptane (the "poor" or anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Crystallization & Collection: Follow steps 4 through 8 from the Single-Solvent Protocol (3.2), using ice-cold toluene/heptane mixture (in the same approximate ratio) for the washing step.
General Recrystallization Workflow Diagram
Caption: The sequential workflow for a standard recrystallization procedure.
Purity Assessment
To validate the effectiveness of the purification, the following analyses are recommended:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude material; an increase and sharpening of the range indicates successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A purified sample should ideally show a single spot with a higher Rf value than any polar impurities, and impurities should be visible in the mother liquor lane.
Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. For mixed-solvent systems, add more of the "good" solvent before cooling. |
| No Crystals Form | Too much solvent was used; solution is not saturated. The cooling process is too fast. | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Very Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The compound has significant solubility in the cold solvent. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Re-cool the filtrate to see if more crystals form; if so, the chosen solvent may not be optimal. |
| Colored Impurities Remain | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
Conclusion
The purification of this compound can be effectively achieved through a systematically developed recrystallization protocol. A thorough solvent screening is paramount to identifying an optimal system, with alcohols like isopropanol serving as excellent starting points for single-solvent methods, and co-solvent systems like toluene/heptane offering flexibility for more challenging purifications. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can consistently obtain this valuable intermediate in high purity, ensuring the integrity and success of their downstream synthetic and screening efforts.
References
- Benchchem. (n.d.). 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6.
- Benchchem. (n.d.). 5-Chloro-2-methylaniline | High-Purity Reagent.
- ChemicalBook. (2026). 5-Chloro-2-methylaniline - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methylaniline, 98%.
- Chemsrc. (2025). 5-Chloro-2-methylaniline | CAS#:95-79-4.
- University of California, Irvine. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline synthesis.
- Swarthmore College. (2009). Experiment 9 — Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization I.
- PubChem. (n.d.). 5-Chloro-2-fluorobenzylamine.
- Guidechem. (2024). How is 5-Chloro-2-methylaniline synthesized?.
- Organic Chemistry, Japan. (n.d.). Recrystallization method.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
Sources
- 1. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 5-Chloro-2-methylaniline | High-Purity Reagent [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Preparation of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline using acid catalysts
Abstract
This application note details the optimized synthesis of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline , a representative secondary amine scaffold common in kinase inhibitor development. The protocol utilizes an acid-catalyzed reductive amination strategy, specifically leveraging Acetic Acid (AcOH) as a Brønsted acid catalyst in conjunction with Sodium Triacetoxyborohydride (STAB) . This method offers superior chemoselectivity, suppressing over-alkylation and eliminating the need for harsh anhydrous conditions. We provide mechanistic insights into the role of the acid catalyst, a step-by-step bench protocol, and troubleshooting guides for scale-up.
Introduction & Chemical Context
The formation of secondary amines via reductive amination is a cornerstone reaction in medicinal chemistry.[1][2] While direct alkylation of anilines with benzyl halides is possible, it frequently suffers from over-alkylation (formation of tertiary amines) and requires potent bases.
Reductive amination avoids these pitfalls by coupling 5-chloro-2-methylaniline (Amine) with 4-fluorobenzaldehyde (Carbonyl) to form an imine intermediate, which is selectively reduced to the target amine.
The Critical Role of the Acid Catalyst
In this protocol, the acid catalyst (AcOH) performs two distinct, rate-accelerating functions:
-
Carbonyl Activation: It protonates the aldehyde oxygen, increasing electrophilicity and facilitating nucleophilic attack by the sterically hindered ortho-substituted aniline.
-
Iminium Ion Formation: It protonates the transient imine species.[3] The resulting iminium ion is significantly more electrophilic than the neutral imine, allowing for rapid, selective reduction by the hydride source (
) which is itself modulated by the acid to prevent direct reduction of the aldehyde.
Mechanistic Pathway
The following diagram illustrates the acid-catalyzed pathway, highlighting the transition from hemiaminal to the active iminium species.
Figure 1: Acid-catalyzed reductive amination mechanism showing the critical iminium activation step.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 5-Chloro-2-methylaniline | 141.60 | 1.0 | Nucleophile |
| 4-Fluorobenzaldehyde | 124.11 | 1.1 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reductant |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | - | Solvent | Solvent (0.2 M) |
Safety Note: 5-Chloro-2-methylaniline is toxic and a potential carcinogen. Handle in a fume hood. STAB releases hydrogen gas upon quenching; ensure adequate venting.
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylaniline (1.0 equiv) and 4-Fluorobenzaldehyde (1.1 equiv).
-
Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M.
-
Add Acetic Acid (1.0 equiv).[8]
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath) to modulate the exothermic nature of the hydride addition.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 2–4 hours.
-
-
Monitoring:
-
Monitor via LCMS or TLC (20% EtOAc in Hexanes).
-
Target Mass: [M+H]+ = 250.07 (approx). Look for disappearance of the aniline peak.
-
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases.
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Combine organic layers and wash with Brine .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically pure enough for downstream steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance from the ortho-methyl group on the aniline. | Increase Acetic Acid to 2.0–3.0 equiv to force iminium formation. Switch solvent to THF if solubility is poor. |
| Bis-alkylation | Highly reactive aldehyde or excess reagents.[5] | Unlikely with STAB/AcOH protocol. Ensure STAB is added after the imine formation period (indirect reductive amination). |
| Hydrolysis | Water present in solvent during imine formation. | Use molecular sieves (4Å) during the initial mixing step (Step 1) before adding hydride. |
| Sticky Emulsion | Formation of boron complexes during workup. | Use Rochelle's Salt (Potassium sodium tartrate) solution instead of NaHCO₃ for the quench to break up boron emulsions. |
Analytical Data Summary (Expected)
-
Physical State: Pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, CDCl₃):
- 7.35–7.00 (m, 4H, Benzyl Ar-H)
- 6.95 (d, 1H, Aniline C3-H)
- 6.60 (d, 1H, Aniline C4-H)
- 6.50 (s, 1H, Aniline C6-H)
- 4.30 (s, 2H, N-CH₂-Ar)
- 3.85 (br s, 1H, NH)
- 2.15 (s, 3H, Ar-CH₃)
-
Mass Spectrometry (ESI): Calculated for
[M+H]+: 250.07.
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Borch, R. F., et al. (1971).[5][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][5][6][9][10] Encyclopedia of Reagents for Organic Synthesis. Link
-
PubChem Compound Summary. (2024). "5-Chloro-2-methylaniline."[11][12][13] National Center for Biotechnology Information. Link
-
BenchChem. (2024). "5-Chloro-N-(2-fluorobenzyl)-2-methylaniline Structure and Properties." (Analogous structure reference). Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Ticket Status: OPEN Topic: Yield Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Yield Trap"
You are likely experiencing low yields (20-50%) due to a specific structural conflict in your starting material: 5-chloro-2-methylaniline .
-
Steric Hindrance: The methyl group at the ortho position creates a physical barrier, making the nitrogen significantly less accessible for nucleophilic attack on the aldehyde.
-
Electronic Deactivation: The chlorine atom at the meta position (relative to the amine) exerts an inductive electron-withdrawing effect ($ -I $), further reducing the nucleophilicity of the amine.
Standard reductive amination protocols (mixing amine, aldehyde, and reducing agent simultaneously) will fail here. The aldehyde will be reduced to 4-fluorobenzyl alcohol before the slow-reacting aniline can form the imine intermediate.
The Solution: You must decouple Imine Formation from Reduction or use a Lewis Acid promoter to force the equilibrium.
Module 1: The "Gold Standard" Protocol
To maximize yield (>85%), we recommend the Titanium(IV) Isopropoxide / STAB route. This method uses Titanium(IV) isopropoxide as both a Lewis acid (to activate the aldehyde) and a water scavenger (to drive the equilibrium forward).[1]
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 5-Chloro-2-methylaniline | Limiting Reagent | 1.0 eq | Dry thoroughly before use. |
| 4-Fluorobenzaldehyde | Electrophile | 1.1 - 1.2 eq | Slight excess ensures full amine conversion. |
| Titanium(IV) isopropoxide | Promoter/Scavenger | 1.2 - 1.5 eq | CRITICAL: Drives imine formation. |
| NaBH(OAc)3 (STAB) | Reducing Agent | 1.5 - 2.0 eq | Selective for imines over aldehydes. |
| THF or DCE | Solvent | N/A | Anhydrous is required. |
Step-by-Step Workflow
-
Imine Pre-formation (The "Push"):
-
Charge a flame-dried flask with 5-Chloro-2-methylaniline (1.0 eq) and 4-Fluorobenzaldehyde (1.1 eq) in anhydrous THF (0.5 M concentration).
-
Add Ti(OiPr)4 (1.25 eq) dropwise under Nitrogen.
-
Observation: The solution may turn yellow/orange and become slightly viscous.
-
Stir: 4–6 hours at Room Temperature (or 50°C if monitoring shows <50% conversion).
-
Checkpoint: Monitor by TLC/LCMS. You must see the disappearance of the aniline. Do not proceed until the imine is formed.
-
-
Reduction (The "Lock"):
-
Dilute the mixture with absolute Ethanol (to solubilize the borohydride) or continue in DCE if used.
-
Add NaBH(OAc)3 (1.5 eq) in portions over 30 minutes.
-
Stir for 12–16 hours at Room Temperature.
-
-
Quench & Workup:
-
Caution: Quench slowly with 2N NaOH or saturated NaHCO3 . A heavy white precipitate (Titanium salts) will form.
-
Filter the mixture through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.
-
Perform standard extraction.
-
Module 2: Troubleshooting Guide
Ticket #001: "My product is contaminated with 4-fluorobenzyl alcohol."
-
Root Cause: The reducing agent reduced the aldehyde before it could react with the aniline. This confirms your aniline is reacting too slowly.
-
Corrective Action:
-
Switch from "One-Pot" to "Stepwise" synthesis.
-
Do not add the reducing agent until LCMS confirms the imine mass
is dominant. -
Avoid using NaBH4; it is too aggressive. Stick to STAB or NaBH3CN.
-
Ticket #002: "Reaction stalled at 60% conversion."
-
Root Cause: Equilibrium limitation. Water generated during imine formation is hydrolyzing the imine back to the starting materials.
-
Corrective Action:
-
Chemical Drying: Ensure Ti(OiPr)4 is fresh (it hydrolyzes in air).
-
Physical Drying: Add 4Å Molecular Sieves to the reaction flask during the imine formation step.
-
Ticket #003: "I cannot separate the product from the starting aniline."
-
Root Cause: Both are amines, but their basicity differs. The product (secondary amine, alkyl-aryl) is generally more basic than the starting material (primary aniline, aryl, electron-poor).
-
Corrective Action:
-
Chemical Purification: Convert the crude mixture to the HCl salt. The secondary amine salt often crystallizes more readily than the aniline salt.
-
Chromatography: Use a basic modifier (1% Triethylamine) in your silica column to prevent tailing.
-
Module 3: Mechanism & Logic Visualization
The following diagram illustrates the critical "Fork in the Road" where yield is lost, and how the Titanium protocol prevents it.
Figure 1: Critical Control Points in Reductive Amination. Note how Ti(OiPr)4 bypasses the competitive reduction of the aldehyde.
Module 4: Purification Decision Tree
Isolation of secondary amines can be tricky. Use this logic flow to determine the best workup.
Figure 2: Downstream Processing Decision Tree.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Cyanoborohydride (NaBH3CN) instead of STAB? A: Yes. NaBH3CN is actually slightly better at pH 4-5 for this specific reaction.[2] However, it is highly toxic and generates cyanide waste. STAB (Sodium Triacetoxyborohydride) is the modern, safer equivalent with nearly identical selectivity.
Q: Why not just alkylate the aniline with 4-fluorobenzyl chloride? A: You can, but you risk over-alkylation . The product you form is a secondary amine, which is more nucleophilic than your starting aniline. It will compete for the benzyl chloride, leading to the formation of the tertiary amine side product. Reductive amination stops cleanly at the secondary amine.
Q: Can I use Methanol as the solvent? A: If using Ti(OiPr)4, avoid Methanol in the first step. Methanol can undergo ligand exchange with the Titanium, reducing its Lewis acidity. Use THF or DCE for the imine formation, then add Methanol only during the reduction step if needed for solubility.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]
-
Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low solubility of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline in aqueous buffers
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation because 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CFMA) fits the profile of a "Brick Dust" molecule: high crystallinity, high lipophilicity (LogP > 4.5), and weak basicity.
At physiological pH (7.4), the aniline nitrogen is unprotonated (neutral), rendering the molecule virtually insoluble in aqueous media. Standard "dump-and-stir" dilution from DMSO into PBS will almost invariably lead to immediate precipitation, often invisible to the naked eye until it crashes out as a fine sediment or causes erratic assay data.
This guide provides a root-cause analysis and three validated protocols to stabilize this compound in solution.
Part 1: Physicochemical Root Cause Analysis
To solve the solubility issue, we must first understand the molecule's behavior in solution.
| Property | Estimated Value | Implication for Solubility |
| LogP (Lipophilicity) | ~4.8 – 5.2 | High. The molecule strongly prefers organic environments. It will rapidly aggregate in water to minimize entropy loss. |
| pKa (Aniline Nitrogen) | ~3.0 – 3.5 | Low. The electron-withdrawing chlorine and fluorobenzyl groups reduce the basicity of the aniline. |
| Ionization State at pH 7.4 | Neutral (>99.9%) | Since pH >> pKa, the molecule is uncharged. Neutral = Insoluble. |
| Crystal Lattice Energy | High | The planar aniline/benzyl stacking creates a stable crystal lattice that water cannot easily break apart. |
The Diagnostic Conclusion: You cannot rely on pH adjustment alone to solubilize this compound in biological assays. At pH 7.4, you are fighting thermodynamics. You must use cosolvents , surfactants , or complexing agents .
Part 2: Troubleshooting Protocols
Protocol A: The "Kinetic Solubility" Dilution Method
Use this for cellular assays where DMSO tolerance is low (<0.5%).
The Error: Adding DMSO stock directly to a large volume of cold buffer. This causes local supersaturation and immediate "crashing out." The Fix: Intermediate dilution with a surfactant spike.
-
Prepare Stock: Dissolve CFMA in 100% anhydrous DMSO to 10 mM. Vortex until clear.
-
Intermediate Step: Prepare a "spiking solution" of buffer + 0.05% Tween-80 (or Pluronic F-68).
-
The Dropwise Addition:
-
Place the buffer/surfactant mixture on a magnetic stirrer (rapid stir, no vortex).
-
Submerge the pipette tip below the surface of the buffer.
-
Slowly inject the DMSO stock.
-
Result: The surfactant prevents micro-nucleation of crystals.
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Use this for animal studies (in vivo) or high-concentration stock storage.
Hydrophobic anilines fit exceptionally well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add CFMA powder directly to the vehicle (avoid DMSO if possible, or use <5% as a co-solvent).
-
Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Equilibration: Shake at room temperature for 4 hours.
-
Verification: Centrifuge at 13,000 rpm for 5 mins. If a pellet forms, you have exceeded the solubility limit (likely ~1–2 mg/mL in this vehicle).
Part 3: Visualizing the Solubility Decision Tree
Use this flowchart to select the correct solvent system based on your final application.
Figure 1: Decision matrix for solubilizing CFMA based on experimental constraints.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a fine precipitate after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed immediately upon dilution. Over time, these small crystals dissolved and redeposited onto larger crystals, making them visible. Fix: You must filter your diluted working solution (0.22 µm) before adding it to cells to remove micro-nuclei, or increase the surfactant concentration (e.g., 0.1% DMSO + 0.01% Tween).
Q2: Can I acidify the buffer to dissolve it? A: Theoretically, yes, but practically, no. The pKa is likely ~3.5. To get 99% ionization (solubility), you would need a pH of ~1.5 (pH = pKa - 2). This is incompatible with most biological assays.
Q3: Is the compound stable in DMSO at -20°C? A: Yes, but DMSO is hygroscopic . If your vial is opened frequently, it absorbs atmospheric water. Even 1% water in DMSO can cause this specific lipophilic compound to precipitate inside the stock vial upon freezing. Best Practice: Aliquot into single-use vials. Do not freeze/thaw more than once.[1][2]
Q4: Why does the solution turn yellow? A: Anilines are prone to oxidation, especially in the presence of light and air. A yellow tint indicates the formation of N-oxide or azo impurities. Fix: Store solid and stock solutions in amber vials under inert gas (Nitrogen/Argon) if possible.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Sources
Overcoming steric hindrance in the synthesis of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation reactions, particularly when faced with the challenge of steric hindrance. The ortho-methyl group on the aniline ring significantly encumbers the nitrogen nucleophile, making the formation of the target secondary amine a non-trivial synthetic challenge.
This guide provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols for recommended synthetic routes, and the rationale behind the strategic choices you'll need to make in the lab.
Frequently Asked Questions (FAQs)
Q1: My direct N-alkylation of 5-chloro-2-methylaniline with 4-fluorobenzyl bromide is resulting in extremely low yield. What is the primary cause?
The principal obstacle in this synthesis is the steric hindrance presented by the ortho-methyl group on the 5-chloro-2-methylaniline ring.[1][2] This methyl group physically blocks the nitrogen's lone pair of electrons from readily attacking the electrophilic carbon of the 4-fluorobenzyl bromide. This steric shield dramatically reduces the rate of the desired SN2 reaction. Furthermore, the electron-donating nature of the methyl group, while slightly increasing the nucleophilicity of the nitrogen, is not sufficient to overcome the severe spatial congestion. Traditional N-alkylation conditions are often insufficient, leading to low conversion and the potential for side reactions if harsh conditions are applied.
Q2: I'm observing multiple product spots on my TLC, including what appears to be a dialkylated product. How can I improve selectivity for the desired secondary amine?
The formation of the tertiary amine, N,N-bis(4-fluorobenzyl)-5-chloro-2-methylaniline, is a common side reaction.[3][4] This occurs because the initial product, the desired secondary amine, can be deprotonated and act as a nucleophile itself, reacting with another equivalent of the 4-fluorobenzyl bromide.
Strategies to enhance mono-alkylation selectivity:
-
Stoichiometric Control: Use a molar excess of the aniline starting material (e.g., 1.5 to 2.0 equivalents) relative to the benzyl bromide. This increases the probability that the benzyl bromide will react with the more abundant primary amine.
-
Slow Addition: Add the 4-fluorobenzyl bromide to the reaction mixture slowly, using a syringe pump. This maintains a low concentration of the alkylating agent, which disfavors the second alkylation event.[3]
-
Method Selection: Switch to a more controlled synthetic method like Reductive Amination, which inherently avoids over-alkylation by first forming an imine that is then reduced.
Q3: Are there more advanced catalytic methods that are specifically designed to overcome this type of steric hindrance?
Absolutely. For sterically challenging C-N bond formations, the Buchwald-Hartwig amination is a state-of-the-art solution.[5][6] This palladium-catalyzed cross-coupling reaction is exceptionally powerful for coupling aryl halides with amines, even with highly hindered substrates.[7][8]
The success of this reaction hinges on the use of specialized, bulky, and electron-rich phosphine ligands.[5][9][10] These ligands coordinate to the palladium center and facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—which are often impeded by steric bulk.[9][11] For your specific synthesis, this would involve coupling 5-chloro-2-methylaniline with 4-fluorobenzyl bromide (or chloride).
Q4: My attempts at Buchwald-Hartwig amination are not working. What are the most critical parameters to troubleshoot?
A failed Buchwald-Hartwig reaction often points to one of several critical factors:
-
Incorrect Ligand Choice: This is the most common point of failure. For sterically hindered anilines, general-purpose ligands may be ineffective. You must use ligands specifically designed for challenging couplings. Buchwald-type biaryl phosphine ligands like XPhos , SPhos , or RuPhos are excellent starting points due to their steric bulk and electron-rich nature, which promote the crucial reductive elimination step.[5][13]
-
Suboptimal Base: The base plays a crucial role in deprotonating the amine to form the active nucleophile. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective.[14] Weaker bases like K₂CO₃ may result in slow or incomplete reactions.[14]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[13] The presence of water can deactivate the catalyst and hydrolyze the base.
Recommended Synthetic Strategies & Protocols
Two primary strategies are recommended for overcoming the steric challenges in synthesizing this compound: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination .
Strategy 1: Buchwald-Hartwig Amination
This is the more advanced and often higher-yielding approach for sterically hindered substrates. The reaction couples the aniline with the benzyl halide using a palladium catalyst and a specialized ligand.
Conceptual Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination lies in its catalytic cycle, which masterfully orchestrates the C-N bond formation.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Step-by-Step Protocol
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 5-chloro-2-methylaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the appropriate biaryl phosphine ligand (e.g., XPhos, 2-4 mol %), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add 4-fluorobenzyl bromide (1.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Strategy 2: Reductive Amination
This classic and highly reliable method involves two key stages: the formation of an imine intermediate from the aniline and 4-fluorobenzaldehyde, followed by its in-situ reduction to the target secondary amine. This strategy elegantly avoids the issue of over-alkylation.[15][16]
Conceptual Workflow
Caption: Workflow for Reductive Amination.
Step-by-Step Protocol
-
Imine Formation: To a round-bottom flask, add 5-chloro-2-methylaniline (1.0 equiv.), 4-fluorobenzaldehyde (1.05 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid (e.g., 5 mol %). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.[16] Using a milder, selective reducing agent like NaBH(OAc)₃ is crucial as it will not reduce the aldehyde starting material but will efficiently reduce the formed imine.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the formation of the product.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the mixture with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Data Summary: Comparison of Methods
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Key Reagents | 5-chloro-2-methylaniline, 4-fluorobenzyl halide | 5-chloro-2-methylaniline, 4-fluorobenzaldehyde |
| Catalyst System | Pd Pre-catalyst + Bulky Phosphine Ligand (e.g., XPhos) | Mild Acid (e.g., Acetic Acid) |
| Reducing Agent | Not Applicable | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Key Challenge | Catalyst sensitivity (air, moisture), ligand optimization | Complete imine formation prior to reduction |
| Over-alkylation Risk | Low to moderate; can be controlled | Virtually none |
| Temperature | Elevated (80-110 °C) | Room Temperature |
| Advantages | High efficiency for hindered substrates, broad scope | Mild conditions, operational simplicity, low cost |
| Disadvantages | Expensive catalysts/ligands, requires inert atmosphere | Requires aldehyde starting material |
References
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (2023, April).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
- Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides - Benchchem.
- N-(4-Fluorobenzylidene)aniline - Chem-Impex.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
- Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer | The Journal of Organic Chemistry - ACS Publications. (2003, January 7).
- Preventing over-alkylation in N-Nonylaniline synthesis - Benchchem.
- optimization of reaction conditions for N-alkylation of 2-nitroaniline - Benchchem.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC. (2024, July 2).
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives - Benchchem.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. (2020, December).
- Redalyc.Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.
- Synthesis of functionalized benzyl amines by the reductive - Arkivoc.
- 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline - Benchchem.
- CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal.
- New Catalysts for Reductive Amination.
- Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer - PubMed. (2003, February 7).
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate.
- Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.
- Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchGate. (2025, August 6).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed. (2025, July 19).
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC.
- 5-Fluoro-2-methylaniline synthesis - ChemicalBook.
- Synthesis of 5-Chloro-2-methylaniline - PrepChem.com.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals.
- The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. (2025, July 7).
- 5-Chloro-2-methylaniline for synthesis 95-79-4 - Sigma-Aldrich.
- 5-Chloro-2-fluoro-4-methylaniline - Apollo Scientific.
- US4145364A - Preparation of fluorinated anilines - Google Patents.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Organic Letters. (2023, July 25).
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
Introduction
5-Chloro-N-(4-fluorobenzyl)-2-methylaniline is a substituted secondary amine that incorporates several key structural motifs of interest in medicinal chemistry and materials science. The presence of a chlorinated and methylated aniline ring, coupled with a fluorinated benzyl group, makes it a valuable intermediate for the synthesis of a diverse range of target molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on key performance indicators such as yield, purity, reaction conditions, and scalability.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is the C-N bond between the aniline nitrogen and the benzylic carbon. This disconnection points to three primary synthetic strategies: Nucleophilic Substitution (N-alkylation), Reductive Amination, and Buchwald-Hartwig Amination.
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Routes
The three primary synthetic routes to this compound are presented below, each with its own set of advantages and disadvantages.
| Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1. Nucleophilic Substitution | 5-Chloro-2-methylaniline, 4-Fluorobenzyl halide | Base (e.g., K₂CO₃, Et₃N) | Good to Excellent | Simple, direct, readily available starting materials. | Potential for over-alkylation (tertiary amine formation). Requires a halide leaving group. |
| 2. Reductive Amination | 5-Chloro-2-methylaniline, 4-Fluorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Excellent | High selectivity for mono-alkylation, mild reaction conditions.[1] | Requires a carbonyl compound. The reducing agents can be toxic. |
| 3. Buchwald-Hartwig Amination | 5-Chloro-2-methylaniline, 4-Fluorobenzyl halide or Aryl halide and 4-fluorobenzylamine | Palladium catalyst, phosphine ligand, base | Good to Excellent | Broad substrate scope, high functional group tolerance.[2][3] | Cost of palladium catalyst and ligands. Requires inert atmosphere. |
Route 1: Nucleophilic Substitution (N-Alkylation)
This classical approach involves the direct alkylation of 5-chloro-2-methylaniline with a 4-fluorobenzyl halide (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism where the lone pair of the aniline nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. A base is typically added to neutralize the hydrogen halide byproduct.
Caption: Workflow for Nucleophilic Substitution.
Experimental Protocol: Nucleophilic Substitution
-
To a solution of 5-chloro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq).
-
4-Fluorobenzyl bromide (1.1 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Base: The base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting aniline and render it non-nucleophilic. A non-nucleophilic base like K₂CO₃ is preferred to avoid side reactions.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the starting aniline. However, a large excess should be avoided to minimize the formation of the dialkylated tertiary amine byproduct.
Route 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the synthesis of secondary amines.[1][4] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of 5-chloro-2-methylaniline and 4-fluorobenzaldehyde. The imine is then reduced in situ to the target secondary amine using a mild reducing agent.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination
-
To a solution of 5-chloro-2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added a dehydrating agent like anhydrous magnesium sulfate or a few drops of acetic acid to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours.
-
A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise.[1]
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the pure product.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be problematic for some substrates.[1] Sodium cyanoborohydride is also effective but is more toxic.
-
pH Control: For some reductive aminations, maintaining a slightly acidic pH (around 5-6) is optimal for imine formation without significantly deactivating the amine nucleophile.
-
One-Pot Procedure: The one-pot nature of this reaction makes it highly efficient and convenient, reducing workup and purification steps.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method offers excellent functional group tolerance and can be applied to a wide range of substrates. For the synthesis of this compound, this would typically involve the coupling of an aryl halide with an amine. For instance, one could couple 2-bromo-4-chloro-1-methylbenzene with 4-fluorobenzylamine or 5-chloro-2-methylaniline with a 4-fluorobenzyl halide, although the latter is more akin to a catalyzed nucleophilic substitution. A more canonical Buchwald-Hartwig approach would involve coupling an aryl halide with the amine.
Caption: General scheme for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for a Buchwald-Hartwig amination is as follows:
-
A reaction vessel is charged with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq).[5][6]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete.
-
After cooling to room temperature, the mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the reaction and depends on the specific substrates. Bulky, electron-rich phosphine ligands generally enhance the catalytic activity.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Conclusion
All three synthetic routes offer viable pathways to this compound. The choice of the optimal route will depend on several factors, including the scale of the synthesis, cost considerations, and the availability of starting materials and reagents.
-
For small-scale laboratory synthesis where simplicity and readily available starting materials are key, Nucleophilic Substitution is a straightforward option, provided that over-alkylation can be controlled.
-
Reductive Amination stands out for its high selectivity and mild reaction conditions, making it an excellent choice for achieving high yields of the desired secondary amine with minimal byproducts.[1]
-
The Buchwald-Hartwig Amination offers the broadest substrate scope and functional group tolerance, making it a powerful tool for more complex synthetic challenges, although the cost of the catalyst and ligands may be a consideration for large-scale production.[3]
Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the specific requirements of the research or development project.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Chlorinated vs. Fluorinated Aniline Derivatives
Executive Summary
In medicinal chemistry, the substitution of hydrogen with a halogen on an aniline scaffold is a critical optimization strategy. This guide objectively compares chlorinated and fluorinated aniline derivatives.
The Trade-off:
-
Chlorinated Anilines: Typically exhibit superior potency and lipophilic binding efficiency due to optimal steric filling of hydrophobic pockets and higher polarizability. However, they carry higher risks of metabolic toxicity (methemoglobinemia) and lower metabolic stability.
-
Fluorinated Anilines: Serve as robust metabolic blockers . The high strength of the C-F bond prevents oxidative metabolism at the substituted position, often improving half-life (
). While they may show slightly lower binding affinity than their chlorinated counterparts, they generally offer a superior safety profile by preventing the formation of reactive quinone-imine intermediates.
Physicochemical Foundations
To predict biological activity, one must first understand the fundamental atomic differences that drive molecular behavior.
| Feature | Fluorine (F) | Chlorine (Cl) | Impact on Biological Activity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F mimics H (1.20 Å) or O; Cl mimics a Methyl group (-CH₃). Cl fills hydrophobic pockets better. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | Electronics: F is a stronger electron-withdrawing group (EWG), lowering the pKa of the aniline nitrogen more than Cl. |
| C-X Bond Energy | ~105.4 kcal/mol | ~78.5 kcal/mol | Metabolism: C-F is metabolically inert to P450s. C-Cl is weaker and susceptible to oxidative cleavage or displacement. |
| Lipophilicity ( | Moderate increase | High increase | Permeability: Cl increases LogP significantly more than F, improving membrane permeability but risking non-specific binding. |
Decision Logic for Halogen Selection
The following diagram outlines the strategic decision-making process when choosing between Cl and F substitutions on an aniline ring.
Figure 1: Strategic decision tree for halogen substitution on aniline scaffolds based on lead optimization requirements.
Biological Performance Metrics
Potency and Binding Affinity
Large-scale Matched Molecular Pair (MMP) analyses indicate that chlorinated derivatives are frequently more potent than their fluorinated analogs.
-
Mechanism: Chlorine’s larger lipophilic surface area allows for stronger Van der Waals interactions within hydrophobic binding pockets.
-
Data Insight: In a study of over 3,000 matched pairs, chlorinated compounds showed a mean binding improvement (pIC50) of +0.03 to +0.11 over fluorinated analogs [1].
Metabolic Stability & Toxicity
This is the primary differentiator. Aniline derivatives are prone to metabolic activation via Cytochrome P450s.
-
The "Metabolic Block" (Fluorine):
-
Substituting the para-position of aniline with Fluorine blocks hydroxylation.
-
Because the C-F bond is stronger than the C-O bond formed during oxidation, the P450 cycle is interrupted at that site.
-
Result: Prevention of toxic quinone-imine formation.
-
-
The Toxicity Liability (Chlorine):
-
Chlorinated anilines (e.g., 4-chloroaniline) are associated with methemoglobinemia .
-
Mechanism: Bioactivation leads to hydroxylamines (
), which oxidize hemoglobin ( ) to methemoglobin ( ), impairing oxygen transport. -
Experimental Evidence: In renal cortical slices, 4-chloroaniline derivatives show distinct cytotoxicity profiles compared to fluorinated analogs, often requiring higher concentrations to induce gluconeogenesis inhibition, but carrying higher systemic risks in vivo [2].
-
Experimental Protocols
To validate these differences in your own lead series, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.
-
NADPH Regenerating System.
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) and warm to 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Data Calculation:
Plot
Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Objective: Assess if the halogen substitution prevents reactive intermediate formation.
-
Method: Incubate compound with microsomes + NADPH + Glutathione (GSH) (5 mM).
-
Readout: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) via Mass Spec.
-
Interpretation: High levels of GSH-adducts in Cl-analogs vs. F-analogs indicate a safety liability (quinone-imine formation).
Visualizing the Experimental Workflow
Figure 2: Standard workflow for assessing metabolic stability differences between halogenated derivatives.
References
-
ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
PubMed. In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol. [Link]
-
Domainex. Microsomal Clearance/Stability Assay Protocols. [Link]
-
Hypha Discovery. Breaking C-F bonds in drugs - Hypha Discovery Blogs. [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline
This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS No. 138149-53-4), a compound utilized in specialized research and development settings. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind these protocols is grounded in the chemical's inherent hazardous properties, which necessitate a structured and cautious approach to its waste management.
The primary directive for the disposal of any chemical waste, including this halogenated aniline derivative, is to prevent its release into the environment and to mitigate risks to human health.[1] This guide is designed to provide laboratory personnel with the necessary information to manage waste streams containing this compound from the point of generation to the final pickup by a licensed disposal service.
Hazard Identification and Risk Assessment
This class of compounds is generally characterized by:
-
Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation or damage.[1][3]
-
Carcinogenicity: May cause cancer.[2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4][5] Discharge into the environment must be strictly avoided.[1]
Given these potential hazards, all waste containing this compound must be treated as hazardous. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[6][7][8]
Data and Classification Summary
For proper waste management, it is essential to classify and characterize the waste stream. The following table summarizes key information, with some data inferred from related compounds and regulatory frameworks.
| Parameter | Value / Classification | Rationale & Source |
| Chemical Name | This compound | - |
| Structure | Halogenated Aromatic Amine | Contains chlorine and fluorine atoms on aromatic rings. |
| Likely Hazard Codes | H302, H315, H319, H350, H370 | Based on classifications for similar aniline compounds.[2] |
| EPA Waste Code (Probable) | F001, F002, F024, F025 or U-List | As a halogenated organic compound, it falls under the F-list if used as a solvent or generated from specific processes.[9][10][11] If it is a discarded, unused commercial chemical product, it could be a U-listed waste.[12] |
| Disposal Route | Licensed Hazardous Waste Incineration | Thermal treatment is a common technology for halogenated organic wastes. |
Personal Protective Equipment (PPE)
Before handling waste containing this compound, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or a complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, respiratory protection may be necessary.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the disposal of this chemical.
Caption: Disposal workflow from identification to final pickup request.
Step-by-Step Disposal Protocol
This protocol must be followed for all waste streams, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation
The principle of waste segregation is paramount to prevent dangerous reactions and to ensure cost-effective, compliant disposal.
-
Action: Collect waste containing this compound in a dedicated container for halogenated organic waste .[6][8]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the final disposal process (typically high-temperature incineration) and is often prohibited by waste disposal facilities.[13] Do not mix with incompatible wastes such as strong acids, bases, or oxidizers.[14]
Step 2: Container Selection and Management
The integrity of the waste container is critical for preventing leaks and ensuring safety during storage and transport.
-
Action: Select a container that is in good condition, free of cracks, and has a tightly sealing, threaded cap.[6][15] The container material must be compatible with the chemical; borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Causality: Using damaged or incompatible containers can lead to chemical leaks, posing significant exposure and environmental risks.[16] The container must remain closed at all times except when waste is actively being added.[6][15] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 3: Waste Accumulation
Proper accumulation practices within the laboratory are governed by regulations for Satellite Accumulation Areas (SAAs).
-
Action: Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[16]
-
Causality: Leaving headspace (ullage) in the container is a critical safety measure to accommodate pressure changes due to temperature fluctuations, preventing container rupture.[16]
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste."[7][15] The label must also include the full chemical name(s) of the contents (no formulas or abbreviations) and the approximate percentage of each constituent.[7][15]
-
Causality: Proper labeling ensures that the hazards of the container's contents are immediately understood by lab personnel, emergency responders, and waste technicians, ensuring it is handled, stored, and ultimately disposed of correctly.
Step 5: Storage and Final Disposal
Waste must be stored safely while awaiting collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area, which should be near the point of generation and under the control of laboratory personnel.[15] Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[6][7]
-
Causality: Secondary containment is a crucial barrier to prevent the spread of material in case of a primary container failure, thereby protecting the facility and the environment.
-
Action: Once the container is full (or within a timeframe specified by your institution's EHS department), arrange for a waste pickup through your institution's Environmental Health & Safety (EHS) office.[7][15]
-
Causality: EHS professionals are trained to handle the consolidation, transport, and documentation required for sending hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with EPA and local regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]
-
Clean the spill area.
-
-
Major Spill (large volume or outside of a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate any necessary alarms.
-
Contact your institution's EHS or emergency response team for cleanup.[7]
-
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Chemical Waste (Guidance Note). (n.d.). University of Glasgow. Retrieved from [Link]
-
Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
5-CHOLORO-2-METDYLANILINE Safety Data Sheet. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
-
Safety Data Sheet for 5-Chloro-2-methylaniline. (n.d.). CPAchem. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
RCRA Hazardous Waste F list. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
F List of Hazardous Waste. (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]
-
The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wku.edu [wku.edu]
- 10. media.clemson.edu [media.clemson.edu]
- 11. pca.state.mn.us [pca.state.mn.us]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. research.columbia.edu [research.columbia.edu]
- 16. gla.ac.uk [gla.ac.uk]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
